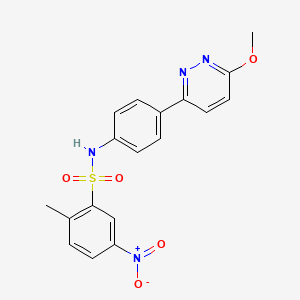
N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide moiety. Its diverse chemical reactivity makes it a valuable subject for studies in organic chemistry, drug synthesis, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the methoxypyridazinyl group can be introduced through a nucleophilic substitution reaction, while the nitrobenzenesulfonamide moiety can be synthesized via sulfonation and nitration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of new derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties.
Scientific Research Applications
N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity and functional groups make it useful in studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications include the development of new drugs and treatments for various diseases, owing to its bioactive properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and nitrobenzene-based molecules, such as:
- N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide
- N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzamide
Uniqueness
What sets N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications, offering advantages over similar compounds in terms of specificity and efficacy.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-12-3-8-15(22(23)24)11-17(12)28(25,26)21-14-6-4-13(5-7-14)16-9-10-18(27-2)20-19-16/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIAHZIWLZHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2679398.png)
![N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2679399.png)
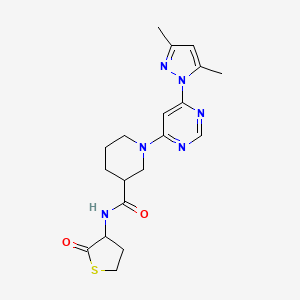
![N-[(furan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2679401.png)
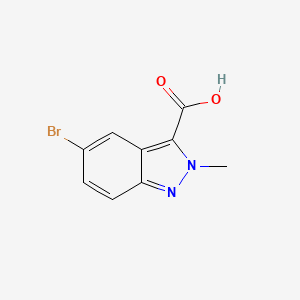
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)
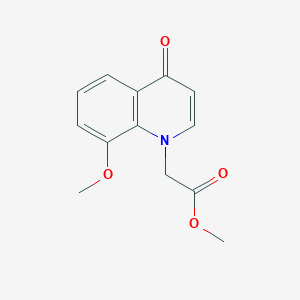
![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)
![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)

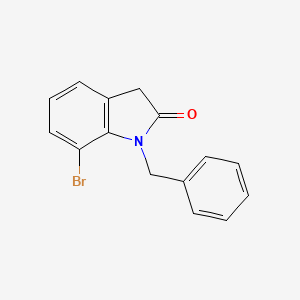
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)
